molecular formula C14H26O4Si B13594336 Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate

Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate

Cat. No.: B13594336
M. Wt: 286.44 g/mol
InChI Key: UNQMNLYSWXLTLR-UHFFFAOYSA-N
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Description

Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate is a cyclohexane derivative featuring two critical functional groups: a methyl ester at position 1 and a [2-(trimethylsilyl)ethoxy]methyl (SEM) protecting group also at position 1. The SEM group is widely used in organic synthesis to protect alcohols or amines during multi-step reactions due to its stability under acidic and basic conditions, which allows selective deprotection using fluoride ions . The 4-oxo (ketone) group at position 4 enhances the compound’s reactivity in nucleophilic additions or reductions. This compound is likely employed as an intermediate in pharmaceuticals or agrochemicals, where controlled functionalization of the cyclohexane ring is required.

Properties

Molecular Formula

C14H26O4Si

Molecular Weight

286.44 g/mol

IUPAC Name

methyl 4-oxo-1-(2-trimethylsilylethoxymethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C14H26O4Si/c1-17-13(16)14(7-5-12(15)6-8-14)11-18-9-10-19(2,3)4/h5-11H2,1-4H3

InChI Key

UNQMNLYSWXLTLR-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(=O)CC1)COCC[Si](C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate typically involves the reaction of cyclohexanone with trimethylsilyl-ethanol in the presence of a base, followed by esterification with methanol. The reaction conditions often require a controlled temperature and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The use of advanced purification techniques such as chromatography and crystallization ensures the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The trimethylsilyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate is utilized in several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 4-oxo-1-{[2-(trimethylsilyl)ethoxy]methyl}cyclohexane-1-carboxylate involves its interaction with specific molecular targets, leading to various chemical transformations. The trimethylsilyl group enhances the compound’s stability and reactivity, facilitating its use in synthetic applications. The pathways involved include nucleophilic substitution and addition reactions, which are crucial for its reactivity and functionality.

Comparison with Similar Compounds

Ethyl 4-oxo-2-(trifluoromethyl)cyclohexane-1-carboxylate (CAS 1774896-62-6)

Structural Differences :

  • Ester Group : Ethyl ester vs. methyl ester in the target compound. Ethyl esters generally exhibit slower hydrolysis rates compared to methyl esters due to increased steric hindrance.
  • Substituent: A trifluoromethyl (CF₃) group at position 2 instead of the SEM group.
  • Functional Groups : Both share a 4-oxo group, but the absence of a SEM group in this compound limits its utility as a protected intermediate.

Implications :

  • The CF₃ group enhances metabolic stability in pharmaceuticals but reduces solubility in polar solvents.
  • Ethyl esters may improve bioavailability compared to methyl esters .

Ethyl (1R,2R)-2-methyl-4-oxocyclohexane-1-carboxylate (CAS 1932027-43-4)

Structural Differences :

  • Substituent : A methyl group at position 2 instead of the SEM group.
  • Ester Group : Ethyl ester vs. methyl ester.

Implications :

  • Stereochemistry can influence binding affinity in biological systems, making this compound relevant for asymmetric synthesis.

Ethyl 4-(2-ethoxy-2-oxoethylidene)cyclohexane-1-carboxylate (CAS 81144-09-4)

Structural Differences :

  • Double Bond : An ethylidene group (C=CH₂) conjugated to an ethoxy carbonyl group at position 4, contrasting with the saturated 4-oxo group in the target compound.
  • Ester Groups : Dual ethyl esters vs. a single methyl ester in the target.

Implications :

  • The ethylidene group introduces rigidity and conjugation, enabling participation in Diels-Alder reactions, unlike the target’s ketone.
  • Dual esters may increase hydrophobicity, affecting solubility .

Chromen-Containing Cyclohexane Derivatives (e.g., CAS 1212235-07-8)

Structural Differences :

  • Core Structure : Incorporation of a chromen (benzopyran) ring system, absent in the target compound.
  • Protecting Groups : A tert-butoxycarbonyl (Boc) group instead of SEM.

Implications :

  • Chromen derivatives are common in pharmaceuticals (e.g., anticoagulants or anti-inflammatories).
  • The Boc group, like SEM, serves as a protecting group but is cleaved under acidic conditions rather than with fluoride .

Data Table: Structural and Functional Comparison

Compound Name (CAS) Ester Group Key Substituents Functional Groups Notable Reactivity/Applications
Target Compound Methyl SEM at 1, 4-oxo Ester, SEM, Ketone Protected intermediate for synthesis
Ethyl 4-oxo-2-(trifluoromethyl)... (1774896-62-6) Ethyl CF₃ at 2, 4-oxo Ester, CF₃, Ketone Metabolic stability; electrophilic reactions
Ethyl (1R,2R)-2-methyl-4-oxo... (1932027-43-4) Ethyl Methyl at 2 (stereo), 4-oxo Ester, Methyl, Ketone Asymmetric synthesis; chiral templates
Ethyl 4-(2-ethoxy-2-oxoethylidene)... (81144-09-4) Ethyl Ethylidene at 4 Ester, Ethylidene Diels-Alder reactions; conjugated systems
Chromen derivatives (e.g., 1212235-07-8) Variable Chromen ring, Boc-protected amine Ester, Chromen, Boc Pharmaceutical intermediates

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